4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of bromine, two methyl groups, and a nitrile group attached to the pyrrole ring. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, influencing their function .
Mode of Action
Upon assimilation by the organism, de-alkylation of the pyrrole nucleus in 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile occurs, revealing the biologically active moiety . This compound primarily acts as a poison when ingested but also has contact activity .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways .
Pharmacokinetics
It is known that similar compounds have various pharmacokinetic properties that impact their bioavailability .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the bromination of 2,5-dimethyl-1H-pyrrole-3-carbonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon).
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole derivatives with oxidized functional groups.
Reduction: Formation of amine-substituted pyrrole derivatives.
Scientific Research Applications
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
- 2-amino-1-cyclohexyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 1-methyl-2,5-diphenyl-1H-pyrrole-3-carbonitrile
Uniqueness
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-4-6(3-9)7(8)5(2)10-4/h10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAMLRMSYXSUHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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